molecular formula C12H11N5O B13380387 (6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine

(6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine

Cat. No.: B13380387
M. Wt: 241.25 g/mol
InChI Key: SSMHTWAOMRASFS-YBEGLDIGSA-N
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Description

(6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

(NE)-N-(5-methyl-7-phenyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylidene)hydroxylamine

InChI

InChI=1S/C12H11N5O/c1-8-10(16-18)11(9-5-3-2-4-6-9)17-12(15-8)13-7-14-17/h2-7,11,18H,1H3/b16-10-

InChI Key

SSMHTWAOMRASFS-YBEGLDIGSA-N

Isomeric SMILES

CC\1=NC2=NC=NN2C(/C1=N\O)C3=CC=CC=C3

Canonical SMILES

CC1=NC2=NC=NN2C(C1=NO)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, (6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, (6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in specific applications.

Mechanism of Action

The mechanism of action of (6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine: A precursor in the synthesis of the compound.

    N-hydroxy-1,2,4-triazole derivatives: Compounds with similar functional groups and potential biological activity.

    Phenyl-substituted triazolopyrimidines: Compounds with similar structural features and applications.

Uniqueness

(6E)-N-hydroxy-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with specific biological targets and exhibit distinct chemical reactivity, making it valuable in various scientific and industrial applications.

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